Phosphoseryl Phosphoserine
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Overview
Description
Phosphoseryl Phosphoserine is an ester of serine and phosphoric acid. It is a component of many proteins as a result of posttranslational modifications. The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . This compound plays a crucial role in cellular signaling and regulation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoseryl Phosphoserine can be synthesized through the phosphorylation of serine. This process involves the use of specific kinases that catalyze the transfer of a phosphate group to the hydroxyl group of serine . The synthesis of phosphopeptides, including this compound, can be achieved by either post-synthetic phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated derivative into the growing peptide chain .
Industrial Production Methods: Industrial production of this compound often involves enzymatic hydrolysis or fermentation processes. For instance, casein phosphopeptides, which contain phosphoseryl residues, are produced during the manufacture of milk products and intestinal digestion .
Chemical Reactions Analysis
Types of Reactions: Phosphoseryl Phosphoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoserine derivatives with altered functional groups.
Scientific Research Applications
Phosphoseryl Phosphoserine has numerous applications in scientific research:
Chemistry: It is used in the study of protein phosphorylation and dephosphorylation mechanisms.
Biology: The compound is essential for understanding cellular signaling pathways and regulatory processes.
Medicine: this compound is involved in the development of therapeutic agents targeting phosphorylation-related diseases.
Mechanism of Action
Phosphoseryl Phosphoserine exerts its effects through the phosphorylation of serine residues in proteins. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets of this compound include protein kinases and phosphatases, which are involved in the addition and removal of phosphate groups, respectively .
Comparison with Similar Compounds
Phosphothreonine: An ester of threonine and phosphoric acid, involved in similar phosphorylation processes.
Phosphotyrosine: An ester of tyrosine and phosphoric acid, also playing a role in protein phosphorylation.
Uniqueness: Phosphoseryl Phosphoserine is unique due to its specific role in the phosphorylation of serine residues, which is the most abundant type of phosphorylation observed in proteins . This makes it a critical component in the regulation of diverse biological processes.
Biological Activity
Phosphoseryl phosphoserine (pSer) is a phosphorylated derivative of the amino acid serine, playing a significant role in various biological processes through its involvement in protein modification and signaling pathways. This article delves into the biological activity of this compound, examining its structural properties, enzymatic interactions, and implications in cellular functions.
Structural Characteristics
Phosphoserine is formed by the phosphorylation of serine, which introduces a phosphate group to the hydroxyl side chain of the amino acid. This modification is crucial for the functionality of many proteins and enzymes. The structure of this compound allows for three potential coordination sites: carboxyl, amine, and phosphate groups, which facilitate interactions with metal ions and other biomolecules in cellular environments .
Enzymatic Role and Mechanisms
1. Kinase Activity
Phosphorylation, the process by which phosphoserine is added to proteins, is primarily mediated by various kinases. These enzymes catalyze the transfer of phosphate groups from ATP to serine residues in target proteins. This modification can alter protein conformation, affecting enzyme activity, protein-protein interactions, and cellular localization .
2. Phosphatase Activity
Conversely, protein phosphatases remove phosphate groups from phosphorylated serines, playing a vital role in reversing phosphorylation effects and regulating signal transduction pathways. The balance between kinase and phosphatase activity is crucial for maintaining cellular homeostasis and responding to environmental stimuli .
Biological Functions
This compound is implicated in numerous biological activities:
- Signal Transduction : It is involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. For example, specific peptides containing phosphoserine have been shown to inhibit protein interactions critical for cell cycle regulation .
- Protein Synthesis : The incorporation of phosphoserine into proteins during translation has been facilitated by engineered tRNA synthetases. This allows for site-specific modifications that can enhance or alter protein function .
- Role in Fertility : Research has demonstrated that protamines in sperm contain phosphorylated serines, which are essential for DNA packaging during spermatogenesis. Studies have shown that these modifications are conserved across species and play a role in sperm functionality .
Case Study 1: Phosphorylation in Sperm Protamines
In a study analyzing protamines from various species' spermatozoa, it was found that phosphorylated serines were predominantly located at specific positions within the protamine structure. This phosphorylation was critical for DNA binding and stability during fertilization processes .
Case Study 2: Enzymatic Activity of Phosphoseryl-tRNA Synthetase
Research on Methanosarcina mazei showed that the enzyme responsible for incorporating phosphoserine into tRNA displayed significant catalytic efficiency (k_cat values) when activating phosphoserine compared to other amino acids. This highlights the importance of phosphoseryl-tRNA synthetase in synthesizing proteins with post-translational modifications .
Research Findings
Recent studies have focused on understanding the dynamics of phosphoserine incorporation into proteins and its implications for therapeutic applications:
- Therapeutic Potential : Phosphoserine-modified peptides have been explored as potential inhibitors in cancer therapy by disrupting critical protein interactions necessary for tumor progression .
- Biotechnological Applications : The ability to incorporate phosphoserine into recombinant proteins offers new avenues for studying phosphorylation's effects on protein function and stability, providing insights into disease mechanisms and drug development .
Properties
CAS No. |
1492-21-3 |
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Molecular Formula |
C6H14N2O11P2 |
Molecular Weight |
352.13 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-phosphonooxypropanoic acid |
InChI |
InChI=1S/C6H14N2O11P2/c7-3(1-18-20(12,13)14)5(9)8-4(6(10)11)2-19-21(15,16)17/h3-4H,1-2,7H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-,4-/m0/s1 |
InChI Key |
PNAYBQVLHUSEEO-IMJSIDKUSA-N |
SMILES |
C(C(C(=O)N(C(CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)NC(COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |
Synonyms |
O-Phosphono-L-seryl-O-phosphono-L-serine; N-(O-Phosphono-L-seryl)-L-serine Dihydrogen Phosphate (Ester); N-L-Seryl-L-serine Bis(dihydrogen phosphate); PN: WO2010142041 SEQID: 15 claimed protein; 21: PN: WO03093314 PAGE: 45 claimed protein; Phosphoser |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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